2-(4-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole
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Description
2-(4-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C20H12Cl3N3O3 and its molecular weight is 448.68. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Properties
Benzimidazole derivatives, including the compound , have been extensively studied for their bioactive properties. A comprehensive study designed and synthesized several benzimidazole derivatives, revealing their potent antibacterial properties, particularly against MSSA and MRSA strains. Some of these compounds also demonstrated significant cytotoxicity against various cancer cell lines, including HepG2, MDA-MB-231, MCF7, RMS, and C26, with low μM IC50 values. Computational ADMET profiling and docking studies further substantiated their potential as bioactive substances, with DHFR identified as a promising target for their biological activities (Pham et al., 2022).
Structural and Spectroscopic Studies
Structural and spectroscopic analyses provide insights into the physicochemical characteristics of benzimidazole derivatives. One study focused on two new benzimidazole derivatives, conducting comprehensive structural and spectroscopic investigations. These studies involved various techniques like X-ray diffraction, HRMS, UV–Vis, FT-IR, and NMR spectroscopy. The results highlighted the importance of hydrogen bonding and π-π interactions in stabilizing the crystal structure of these compounds. Theoretical calculations at the DFT level also provided valuable data on ground state geometry, electronic structure, vibrational, and NMR spectra (Saral et al., 2017).
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[(3,4-dichlorophenyl)methoxy]-6-nitrobenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl3N3O3/c21-14-4-2-13(3-5-14)20-24-18-8-6-15(26(27)28)10-19(18)25(20)29-11-12-1-7-16(22)17(23)9-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAGKGBUAVSVIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2OCC4=CC(=C(C=C4)Cl)Cl)C=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.